molecular formula C10H11FN2O2 B1466335 1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol CAS No. 1479634-87-1

1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol

Cat. No.: B1466335
CAS No.: 1479634-87-1
M. Wt: 210.2 g/mol
InChI Key: HADNOYVUHYXDBD-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a pyrrolidine ring attached to a fluoropyridine moiety, making it a valuable entity in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through various methods, including the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF).

    Coupling with Pyrrolidine: The fluoropyridine is then coupled with pyrrolidine through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution often involves reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in materials science and catalysis, where its unique properties are leveraged for specific industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the pyridine ring plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: A simpler analog with similar reactivity but lacking the pyrrolidine moiety.

    4-Fluoropyridine: Another analog with the fluorine atom in a different position, affecting its chemical behavior.

    Pyrrolidin-3-ol: The pyrrolidine component without the fluoropyridine moiety.

Uniqueness

1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol is unique due to the combination of the fluoropyridine and pyrrolidine structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-9-5-12-3-1-8(9)10(15)13-4-2-7(14)6-13/h1,3,5,7,14H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADNOYVUHYXDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=C(C=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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